molecular formula C11H14N2OS B2481785 2-carbamothioyl-N-(2,4-dimethylphenyl)acetamide CAS No. 747411-45-6

2-carbamothioyl-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2481785
CAS No.: 747411-45-6
M. Wt: 222.31
InChI Key: XMIYGFOSSBVXSX-UHFFFAOYSA-N
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Description

2-carbamothioyl-N-(2,4-dimethylphenyl)acetamide is an organic compound with the molecular formula C11H14N2OS It is a derivative of acetamide, characterized by the presence of a carbamothioyl group and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-carbamothioyl-N-(2,4-dimethylphenyl)acetamide typically involves the reaction of 2,4-dimethylphenylamine with carbon disulfide and chloroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 2,4-dimethylphenylamine reacts with carbon disulfide in the presence of a base to form the corresponding dithiocarbamate.

    Step 2: The dithiocarbamate is then treated with chloroacetic acid to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-carbamothioyl-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamothioyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-carbamothioyl-N-(2,4-dimethylphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-carbamothioyl-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-carbamothioyl-N-phenylacetamide
  • 2-carbamothioyl-N-(4-methylphenyl)acetamide
  • 2-carbamothioyl-N-(2,6-dimethylphenyl)acetamide

Uniqueness

2-carbamothioyl-N-(2,4-dimethylphenyl)acetamide is unique due to the presence of the 2,4-dimethylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-amino-N-(2,4-dimethylphenyl)-3-sulfanylidenepropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c1-7-3-4-9(8(2)5-7)13-11(14)6-10(12)15/h3-5H,6H2,1-2H3,(H2,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIYGFOSSBVXSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC(=S)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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